molecular formula C11H16O4 B13817400 Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate

Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate

Cat. No.: B13817400
M. Wt: 212.24 g/mol
InChI Key: WBQFTEAXYUBQAH-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate is an organic compound with the molecular formula C12H18O4 It is a derivative of cyclohexene, featuring an ethoxy group and an oxo group on the cyclohexene ring, and a methyl ester group attached to the acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another method involves the cyclization of esters of 2-acetyl-5-oxohexanoic acid, which can be catalyzed by pyrrolidinium acetate or hydrogen chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or other alkoxides can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s oxo and ethoxy groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological activities and influence metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate
  • Ethyl 4-(2-oxocyclohex-3-ene-1-carboxylate)
  • (4-methyl-2-oxocyclohex-3-en-1-yl) acetate

Uniqueness

Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate

InChI

InChI=1S/C11H16O4/c1-3-15-9-5-4-8(10(12)7-9)6-11(13)14-2/h7-8H,3-6H2,1-2H3

InChI Key

WBQFTEAXYUBQAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C(CC1)CC(=O)OC

Origin of Product

United States

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